molecular formula C23H18N4O B12543470 4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phthalazin-1(2H)-one CAS No. 866776-28-5

4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phthalazin-1(2H)-one

Katalognummer: B12543470
CAS-Nummer: 866776-28-5
Molekulargewicht: 366.4 g/mol
InChI-Schlüssel: MNUDPVUGPGGLQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phthalazin-1(2H)-one is a complex organic compound that belongs to the class of phthalazinone derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phthalazin-1(2H)-one typically involves multi-step organic reactions. A common synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a diketone.

    Coupling with phthalazinone: The pyrazole derivative is then coupled with phthalazinone under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phthalazin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its biological activities, such as anti-inflammatory or antimicrobial properties.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phthalazin-1(2H)-one involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phthalazinone derivatives: Compounds with similar core structures but different substituents.

    Pyrazole derivatives: Compounds with the pyrazole ring but different attached groups.

Uniqueness

4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phthalazin-1(2H)-one is unique due to its specific combination of the pyrazole and phthalazinone moieties, which may confer distinct biological activities and chemical properties.

Eigenschaften

CAS-Nummer

866776-28-5

Molekularformel

C23H18N4O

Molekulargewicht

366.4 g/mol

IUPAC-Name

4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)-2H-phthalazin-1-one

InChI

InChI=1S/C23H18N4O/c28-23-19-14-8-7-13-18(19)22(24-25-23)27-21(17-11-5-2-6-12-17)15-20(26-27)16-9-3-1-4-10-16/h1-14,21H,15H2,(H,25,28)

InChI-Schlüssel

MNUDPVUGPGGLQQ-UHFFFAOYSA-N

Kanonische SMILES

C1C(N(N=C1C2=CC=CC=C2)C3=NNC(=O)C4=CC=CC=C43)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.